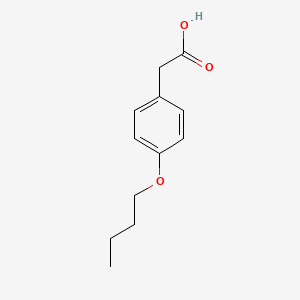

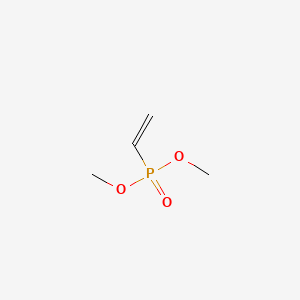

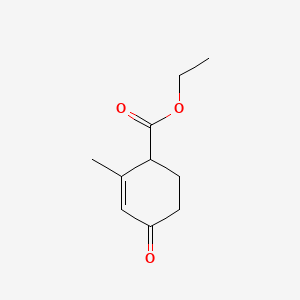

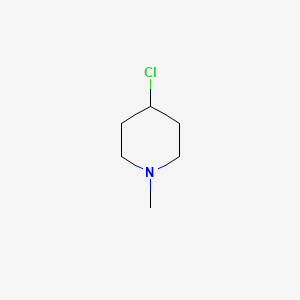

![molecular formula C15H13Cl2NO2 B1359846 Methyl 4-[(2,4-dichlorobenzyl)amino]benzoate CAS No. 1071400-48-0](/img/structure/B1359846.png)

Methyl 4-[(2,4-dichlorobenzyl)amino]benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[(2,4-dichlorobenzyl)amino]benzoate (MDBB) is a widely used compound in the chemical and pharmaceutical industries. It is a derivative of benzoic acid and is used in the synthesis of various compounds, including drugs, dyes, and fragrances. MDBB has been studied for its potential therapeutic applications, such as its use as an anti-inflammatory agent, as well as its potential toxicity.

Scientific Research Applications

Synthesis and Characterization

Synthesis Process : Methyl 4-[(2,4-dichlorobenzyl)amino]benzoate has been synthesized through various processes, including coupling and reduction methods. One study describes the synthesis of methyl 4-(2,5-dihydroxybenzylimino)[7-14 C]benzoate, a compound related to Methyl 4-[(2,4-dichlorobenzyl)amino]benzoate, indicating the versatility of synthesis methods for such compounds (Taylor et al., 1996).

Characterization and Properties : Detailed characterization of synthesized compounds, including Methyl 4-[(2,4-dichlorobenzyl)amino]benzoate, is essential to understand their properties. Studies involving nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and other analytical techniques have been conducted to characterize similar compounds (Mohamad et al., 2017).

Chemical Reactions and Interactions

Reaction Mechanisms : Understanding the reaction mechanisms of Methyl 4-[(2,4-dichlorobenzyl)amino]benzoate is crucial for its application in various fields. For example, the study of the interaction of methyl benzoate with amino acids provides insights into potential chemical interactions and binding mechanisms of similar compounds (Zhou et al., 1994).

Polymerization Applications : The compound has been investigated for its role in initiating polymerization reactions. For instance, its cation radical salts have been used as initiators for polymerizing cyclohexene oxide, demonstrating its potential in materials science and polymer chemistry (Abu-Abdoun & Ledwith, 2007).

Biological and Medicinal Research

Molecular Biology and Genetics : Research has shown that Methyl 4-[(2,4-dichlorobenzyl)amino]benzoate-related compounds play a role in regulating various biological pathways. For example, BenR, a regulator in Pseudomonas putida, controls the degradation pathways of aromatic acids such as benzoate and methylbenzoate (Cowles et al., 2000).

Aromatic Compound Degradation : Studies have highlighted the role of Methyl 4-[(2,4-dichlorobenzyl)amino]benzoate in the degradation of aromatic compounds, which is significant in environmental chemistry and waste management applications (Asaruddin et al., 2010).

properties

IUPAC Name |

methyl 4-[(2,4-dichlorophenyl)methylamino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2NO2/c1-20-15(19)10-3-6-13(7-4-10)18-9-11-2-5-12(16)8-14(11)17/h2-8,18H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFHRDVCKCLTQIO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NCC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-[(2,4-dichlorobenzyl)amino]benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.